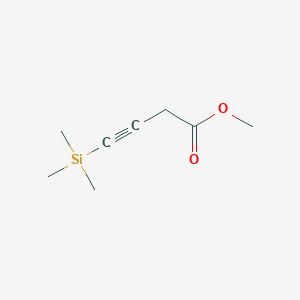

Methyl 4-(trimethylsilyl)but-3-ynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2Si |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

methyl 4-trimethylsilylbut-3-ynoate |

InChI |

InChI=1S/C8H14O2Si/c1-10-8(9)6-5-7-11(2,3)4/h6H2,1-4H3 |

InChI Key |

KNZPSRUJHREVNB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC#C[Si](C)(C)C |

Origin of Product |

United States |

Historical Context and Evolution of Silyl Alkynes in Chemical Research

The journey of silyl (B83357) alkynes, from laboratory curiosities to indispensable reagents, is a testament to the ever-evolving landscape of organic synthesis. Initially, alkynylsilanes were often regarded as mere byproducts of reactions like hydrosilylation. researchgate.net However, chemists soon recognized the profound utility of the silicon-carbon bond in masking the reactivity of a terminal alkyne's acidic proton.

The trimethylsilyl (B98337) (TMS) group, in particular, became the preeminent protecting group for terminal alkynes due to a combination of favorable characteristics. Its introduction is typically straightforward, often involving the deprotonation of the alkyne with an organolithium reagent followed by quenching with a trialkylsilyl halide. nih.gov Equally important is the mildness of the conditions required for its removal, which can be achieved with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or under basic conditions, leaving other functional groups in the molecule intact.

Beyond its role as a simple protecting group, the silyl moiety was found to exert significant electronic and steric influence on the reactivity of the alkyne. This "silyl effect" allows for enhanced control over the regioselectivity of various transformations. For instance, in cycloaddition reactions, the bulky silyl group can direct the approach of a reaction partner to a specific carbon of the alkyne, leading to a single, desired regioisomer. This level of control is paramount in the synthesis of complex molecules where precise stereochemistry is crucial.

The table below summarizes key milestones in the development and application of silyl alkynes:

| Era | Key Developments | Significance |

| Mid-20th Century | Initial synthesis and characterization of simple silyl alkynes. | Laid the groundwork for future applications. |

| Late 20th Century | Widespread adoption of the trimethylsilyl (TMS) group as a robust protecting group for terminal alkynes. | Enabled the synthesis of complex molecules with multiple functional groups. |

| Late 20th/Early 21st Century | Discovery of the "silyl effect" in controlling the regioselectivity of addition and cycloaddition reactions. | Provided chemists with a powerful tool for stereocontrolled synthesis. |

| Present | Integration of silyl alkynes into catalytic cycles and cascade reactions for the efficient construction of complex scaffolds. | Pushing the boundaries of synthetic efficiency and molecular complexity. |

Strategic Significance of But 3 Ynoate Esters in Synthetic Methodologies

The but-3-ynoate (B1264759) ester framework is a powerful synthon in organic chemistry due to the presence of two orthogonal reactive sites: an electron-deficient alkyne and an ester functionality. The electron-withdrawing nature of the methyl ester group polarizes the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack and enhancing its reactivity as a dienophile or dipolarophile in cycloaddition reactions.

This heightened reactivity makes but-3-ynoate esters particularly valuable in the synthesis of heterocyclic compounds. For example, they readily participate in [3+2] cycloaddition reactions with azides to form triazoles, and with nitrile oxides to generate isoxazoles. nih.govresearchgate.net These reactions are often highly regioselective, providing a direct route to densely functionalized five-membered rings, which are common motifs in pharmaceuticals and biologically active natural products.

Overview of the Chemical Landscape and Research Trajectories of Methyl 4 Trimethylsilyl but 3 Ynoate

Methyl 4-(trimethylsilyl)but-3-ynoate marries the advantageous features of both silyl (B83357) alkynes and but-3-ynoate (B1264759) esters into a single, versatile molecule. Its chemical landscape is defined by the interplay of these two functional groups, which can be addressed either sequentially or concurrently to achieve a desired synthetic outcome.

The presence of the trimethylsilyl (B98337) group provides a steric shield, influencing the regiochemical outcome of reactions at the alkyne. For example, in cycloaddition reactions, the bulky TMS group can direct the incoming dipole or diene to the less hindered carbon of the alkyne. A close analog, methyl trimethylsilylpropynoate, has been successfully employed in the synthesis of 2H-quinolizin-2-ones, demonstrating the utility of this class of compounds in building complex heterocyclic systems. gelest.com

Research trajectories for this compound and related compounds are focused on exploiting its dual functionality in novel and efficient ways. Key areas of investigation include:

Domino and Cascade Reactions: Designing multi-step, one-pot transformations where an initial reaction at the alkyne triggers a subsequent cyclization or rearrangement involving the ester group.

Asymmetric Catalysis: Developing enantioselective methods for reactions involving the but-3-ynoate moiety, leading to the synthesis of chiral building blocks for the pharmaceutical industry.

Late-Stage Functionalization: Utilizing the TMS group as a handle for further transformations. After serving its purpose as a protecting or directing group, the silyl moiety can be replaced with other functionalities, such as halides, through ipso-substitution, opening up avenues for cross-coupling reactions.

The table below outlines the potential reactivity of the functional groups in this compound:

| Functional Group | Potential Reactions | Synthetic Outcome |

| Trimethylsilyl Alkyne | [3+2] Cycloaddition | Synthesis of silylated heterocycles (e.g., pyrazoles, triazoles) |

| [4+2] Cycloaddition (Diels-Alder) | Formation of silylated six-membered rings | |

| Desilylation followed by Sonogashira coupling | Formation of substituted alkynes | |

| Hydrosilylation | Synthesis of vinylsilanes | |

| Methyl Ester | Saponification | Formation of the corresponding carboxylic acid |

| Reduction | Synthesis of the corresponding alcohol | |

| Aminolysis | Formation of amides | |

| Claisen Condensation | Carbon-carbon bond formation |

Scope and Significance of Current Research on Methyl 4 Trimethylsilyl but 3 Ynoate

Approaches for Carbon-Carbon Bond Formation Leading to the Alkyne Moiety

The core of synthesizing this compound lies in the effective construction of the alkyne moiety. The methodologies discussed below represent key strategies for forging this critical carbon-carbon bond.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira-type reactions)

The Sonogashira reaction is a cornerstone in the synthesis of alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.orgwikipedia.org For the synthesis of this compound, a plausible Sonogashira approach would involve the coupling of trimethylsilylacetylene (B32187) with a suitable three-carbon electrophile, such as a methyl 3-halopropanoate.

This reaction typically proceeds via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the alkyl halide. Simultaneously, in the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, which then undergoes transmetalation with the palladium complex. The final step is a reductive elimination that yields the desired product and regenerates the Pd(0) catalyst. wikipedia.org

The efficiency of Sonogashira couplings is highly dependent on the choice of catalyst, ligands, base, and solvent. While traditional systems often employ catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, modern advancements have introduced more robust and efficient catalytic systems. libretexts.org

Catalyst and Ligand Choice: The selection of the phosphine (B1218219) ligand is crucial. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and promote the reductive elimination step. libretexts.org For couplings involving alkyl halides, which can be challenging substrates due to potential β-hydride elimination, the use of specialized ligands is often necessary. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to be effective in the Sonogashira coupling of unactivated alkyl bromides and iodides under mild conditions. organic-chemistry.org

Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and issues related to the toxicity of copper, copper-free Sonogashira protocols have been developed. rsc.org These systems often require a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.

The table below summarizes various catalytic systems used in Sonogashira reactions, which can be adapted for the synthesis of this compound.

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(p-tol)₃ | None | DBU | THF | 80 | Good-Excellent | acs.org |

| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp | Good | nih.gov |

| Pd(dba)₂ | P(tBu)₃ | None | Cs₂CO₃ | Dioxane | 100 | High | acs.org |

| Pd/NHC complex | IPr | CuI | K₃PO₄ | THF | Room Temp | Moderate-Good | organic-chemistry.org |

This table presents data for similar Sonogashira couplings, illustrating typical conditions that could be optimized for the target synthesis.

Regioselectivity becomes a critical factor when using unsymmetrical substrates. In the context of synthesizing this compound, the primary concern is ensuring the coupling occurs at the desired position without unintended side reactions. When coupling a halo-ester like methyl 3-iodopropanoate with trimethylsilylacetylene, the regiochemistry is straightforward as there is only one possible site for C-C bond formation.

However, in more complex scenarios involving substrates with multiple potential reaction sites, the regioselectivity is governed by both steric and electronic factors. The nature of the ligand on the palladium catalyst can play a decisive role in controlling which site undergoes oxidative addition. For instance, monodentate ligands might favor coupling at one position, while bidentate ligands could direct the reaction to another site. nih.gov Theoretical studies have shown that oxidative addition is often favored at the less sterically hindered and more electron-deficient carbon-halogen bond. organic-chemistry.orgresearchgate.net

Copper-Mediated Alkynylation and C-H Activation Pathways

Copper-catalyzed reactions offer an alternative to palladium-based systems for the synthesis of alkynes. These methods can involve the coupling of alkynes with organohalides or proceed through a C-H activation mechanism. An efficient copper(I)-catalyzed cross-coupling of terminal alkynes with monooxalyl chloride derivatives has been reported for the synthesis of 2-oxo-3-butynoates, which are structurally related to the target molecule. researchgate.net This suggests that a copper-catalyzed approach could be viable.

A hypothetical route involving C-H activation would require a precursor where a C-H bond can be functionalized. For example, a directed C-H activation of a suitable ester derivative, followed by coupling with a silylalkyne source, could potentially form the desired product. Copper-catalyzed C-H alkynylation often requires a directing group to position the catalyst for the selective activation of a specific C-H bond.

The table below shows examples of copper-catalyzed C-C bond-forming reactions leading to functionalized products.

| Copper Source | Ligand | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | None | Terminal Alkyne | Isopropyl oxalyl chloride | THF | Room Temp | up to 77 | researchgate.net |

| CuBr | Pyridine (B92270) | Propargylamine | Ethyl buta-2,3-dienoate | Toluene | 110 | 62 | lookchem.com |

| CuTC | None | Allyl phosphate | Ethyl 2-fluoro-2-(trimethylsilyl)acetate | DMF | Room Temp | up to 90 | organic-chemistry.org |

This table illustrates the versatility of copper catalysis in forming C-C bonds with various substrates.

Dehydrohalogenation Routes from Halogenated Precursors

A classic and fundamental method for synthesizing alkynes is through the double dehydrohalogenation of vicinal or geminal dihalides. This elimination reaction is typically promoted by a strong base. researchgate.net To synthesize this compound via this route, a suitable precursor would be a dihalogenated butanoate ester, such as methyl 3,4-dibromobutanoate.

The reaction proceeds in two successive E2 elimination steps. A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is required to effect the second elimination, which forms the alkyne from a vinyl halide intermediate. researchgate.net The choice of base and reaction conditions is crucial to avoid side reactions and ensure high yields.

A plausible synthetic sequence would be:

Halogenation of a suitable butenoate ester to create the vicinal dihalide precursor.

Double dehydrohalogenation using an excess of a strong base to form the alkynyl ester.

Silylation of the terminal alkyne to install the trimethylsilyl (B98337) group.

Alternatively, if a precursor like methyl 4,4-dihalogeno-3-(trimethylsilyl)butanoate could be synthesized, a one-step double dehydrohalogenation might yield the target compound directly.

Olefination Reactions Followed by Alkyne Formation

An indirect but viable route to alkynes involves the formation of a vinyl halide from an aldehyde or ketone, followed by dehydrohalogenation. The Wittig reaction is a powerful tool for olefination, converting carbonyl compounds into alkenes. organic-chemistry.orgscispace.com For the synthesis of this compound, this pathway could start with an olefination reaction to generate a vinylsilane, which is then converted into the target alkyne.

A potential sequence could involve:

A Wittig-type reaction between a silyl-substituted phosphonium (B103445) ylide and a glyoxylate (B1226380) ester to form methyl 4-(trimethylsilyl)but-3-enoate.

Bromination of the resulting alkene to give a dibromo derivative.

Dehydrobromination to yield the final alkyne product.

The stereoselectivity of the Wittig reaction can be controlled based on the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This stereochemistry would need to be considered in the subsequent steps of the synthesis.

Esterification and Functional Group Interconversion Strategies

Esterification reactions are the most direct and common methods for the synthesis of this compound. These strategies involve the formation of the ester linkage from 4-(trimethylsilyl)but-3-ynoic acid or the conversion of a related ester.

Direct Esterification of 4-(trimethylsilyl)but-3-ynoic Acid

The most straightforward approach to this compound is the direct esterification of 4-(trimethylsilyl)but-3-ynoic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, a process known as the Fischer-Speier esterification. chemguide.co.uk The reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the ester.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (p-TsOH). The reaction is generally carried out by heating the carboxylic acid and an excess of methanol under reflux to drive the equilibrium towards the product side. scienceready.com.au The use of a Dean-Stark apparatus can also be employed to remove the water formed during the reaction, thus increasing the yield of the desired ester. masterorganicchemistry.com

For substrates that may be sensitive to strong acids, milder esterification methods can be employed. These include the use of solid-supported acid catalysts, which can simplify the work-up procedure and are often more environmentally friendly. silicycle.com

Table 1: Comparison of Catalysts for Direct Esterification

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Sulfuric Acid | Reflux in Methanol | Inexpensive, readily available | Harsh conditions, difficult work-up |

| Tosic Acid | Reflux in Methanol | Milder than H₂SO₄, crystalline solid | More expensive than H₂SO₄ |

| Solid-supported Acids (e.g., Si-TsOH) | Varies | Easy to remove, recyclable | Higher initial cost, may have lower activity |

Transesterification Methodologies for Methyl Ester Formation

Transesterification is an alternative method for the synthesis of this compound, which involves the conversion of another ester of 4-(trimethylsilyl)but-3-ynoic acid into the corresponding methyl ester. youtube.com This reaction is typically carried out by treating the starting ester with a large excess of methanol in the presence of an acid or a base catalyst.

Chemo- and Regioselective Aspects in Ester Synthesis

In the context of synthesizing this compound, the primary concern for chemo- and regioselectivity lies in potential side reactions involving the trimethylsilyl group or the alkyne functionality under the esterification conditions. The trimethylsilyl group is generally stable under acidic conditions commonly used for esterification. However, strong basic conditions could potentially lead to the cleavage of the Si-C bond. Therefore, when employing base-catalyzed transesterification, milder bases and careful control of reaction conditions are advisable.

The alkyne functional group is generally unreactive under standard esterification conditions. However, highly reactive reagents or harsh conditions should be avoided to prevent unwanted additions or rearrangements involving the triple bond. The choice of catalyst and reaction conditions should be made to ensure that only the carboxylic acid or ester functionality is targeted, thus ensuring high chemoselectivity. researchgate.netrsc.orgnih.gov

Development of Green and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of chemical compounds, including this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Media Syntheses

Solvent-Free Synthesis: Performing reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying purification processes. psu.eduresearchgate.netmdpi.com For the esterification of 4-(trimethylsilyl)but-3-ynoic acid, a solvent-free approach could involve heating the carboxylic acid with an excess of methanol and a solid acid catalyst. mdpi.com The excess methanol can serve as both a reactant and a reaction medium. Mechanochemical methods, such as ball milling, have also emerged as a promising solvent-free technique for esterification reactions. nih.gov

Aqueous Media Syntheses: While esterification is a condensation reaction that produces water, conducting these reactions in an aqueous medium presents a significant challenge. However, recent advancements have shown the feasibility of enzymatic esterification in aqueous miniemulsions. nih.gov Lipases can be used as biocatalysts to promote the esterification of carboxylic acids and alcohols in the presence of water, offering a green alternative to traditional chemical methods. nih.gov Another approach involves the use of surfactant-type Brønsted acid catalysts that can facilitate esterification in water by creating hydrophobic microenvironments. organic-chemistry.org

Atom-Economic Routes and Waste Reduction Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Addition and rearrangement reactions are considered to be 100% atom-economical. researchgate.net

Biocatalytic and Enzymatic Approaches to Precursors

The application of biocatalysis in organosilicon chemistry is an emerging field with the potential to offer greener and more selective synthetic routes. nih.govchemrxiv.orgresearchgate.net While specific enzymatic methods for the direct synthesis of this compound precursors are not yet well-established, existing research on biocatalytic transformations provides a foundation for developing such processes. The exploration of enzymes for organosilicon compound synthesis is driven by the desire to replace energy-intensive traditional methods that often rely on metal catalysts and harsh reaction conditions. nih.gov

One plausible biocatalytic approach involves the enzymatic esterification of a precursor acid, 4-(trimethylsilyl)but-3-ynoic acid, with methanol to yield the target molecule. Lipases are a class of enzymes that have been extensively studied for their ability to catalyze esterification reactions. nih.govnih.gov Research on the lipase-catalyzed esterification of various acetylenic fatty acids has demonstrated the feasibility of such transformations. nih.gov For instance, lipases such as Novozyme 435 (from Candida antarctica) have shown activity in the esterification of acetylenic acids, although the reaction rates can be slower compared to their unsaturated counterparts. nih.gov The choice of lipase, solvent, and reaction conditions would be critical for optimizing the yield and selectivity of the esterification of 4-(trimethylsilyl)but-3-ynoic acid. The use of nanomicelles in aqueous media has also been shown to enable lipase-catalyzed esterification, offering a more environmentally friendly approach. nsf.govrsc.org

Another forward-looking strategy lies in the development of engineered enzymes capable of catalyzing the direct silylation of a suitable precursor, such as methyl but-3-ynoate (B1264759). Advances in protein engineering and directed evolution have enabled enzymes to catalyze reactions not found in nature, including the formation of carbon-silicon bonds. nih.govnih.gov This "new-to-nature" biocatalysis could provide a highly selective and environmentally benign route to silylated compounds. chemrxiv.org Enzymes like silicateins, found in marine sponges, are known to catalyze the formation of silica (B1680970) structures and have been investigated for their ability to manipulate silicon-oxygen bonds in organosiloxanes. pnas.org Further engineering of these or other enzymes could lead to biocatalysts capable of direct C-H silylation of terminal alkynes.

While the direct enzymatic synthesis of this compound or its immediate precursors remains a subject for future research, the existing knowledge in biocatalysis provides a strong basis for the development of such innovative and sustainable synthetic methodologies.

Table 1: Potential Biocatalytic Approaches for Precursors of this compound

| Precursor | Biocatalytic Transformation | Enzyme Class | Potential Advantages |

| 4-(trimethylsilyl)but-3-ynoic Acid | Esterification with methanol | Lipase | Mild reaction conditions, high selectivity, potential for use in aqueous media. |

| Methyl but-3-ynoate | Direct C-H silylation | Engineered Enzymes (e.g., modified P450s or silicateins) | High atom economy, reduced waste, potential for high stereoselectivity. |

Scale-Up Considerations and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and opportunities for process intensification. primescholars.comresearchgate.net Key considerations include reaction kinetics, heat and mass transfer, safety, cost-effectiveness, and sustainability. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.commdpi.com

A significant strategy for the process intensification of organic syntheses is the adoption of continuous flow chemistry. scielo.br Continuous flow reactors, particularly microreactors, offer numerous advantages over traditional batch reactors for reactions involving highly reactive intermediates or exothermic processes. researchgate.net The synthesis of silylated alkynes often involves reactions like Sonogashira coupling, which can be exothermic and require careful control of reaction parameters. acs.orgsilicycle.comresearchgate.net Continuous flow systems provide superior heat and mass transfer, enabling better temperature control and mixing, which can lead to higher yields, improved selectivity, and enhanced safety. researchgate.net Furthermore, continuous flow processes can be more easily automated and scaled-out (numbering-up) by running multiple reactors in parallel. scielo.br

For the synthesis of this compound, a potential continuous flow setup could involve the in-line generation of a reactive species, followed by its immediate reaction with a substrate in a subsequent reactor module. This approach minimizes the handling of hazardous reagents and reduces the risk of side reactions. The use of packed-bed reactors with immobilized catalysts is another avenue for process intensification, facilitating catalyst separation and reuse, which is particularly relevant for expensive transition-metal catalysts that might be used in coupling reactions. riken.jp

A model-based approach to scale-up, where reaction kinetics and reactor characteristics are used to predict the performance at a larger scale, can be a valuable tool. acs.org This allows for a more rational and efficient process development, reducing the number of experiments required at the pilot scale.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hotspots. | Excellent, due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced due to small diffusion distances. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and better control. |

| Scalability | Scale-up can be challenging and may require significant process redesign. | Scalable by increasing run time (scaling-out) or reactor size (scale-up). |

| Process Control | More difficult to control precisely. | Precise control over temperature, pressure, and residence time. |

| Productivity | Can be lower for certain reaction types. | Often higher space-time yields. |

| Footprint | Larger equipment footprint. | Smaller, more compact equipment. |

Transformations Involving the Terminal Trimethylsilyl Group

The trimethylsilyl group plays a crucial role in the reactivity of this compound. It can act as a protecting group for the terminal alkyne, a removable activating group, or a directing group in various transformations.

One of the most fundamental transformations of the trimethylsilyl group is its removal, or desilylation, to generate the corresponding terminal alkyne, methyl but-3-ynoate. This process is synthetically important as the TMS group is often used to protect the acidic proton of a terminal alkyne during other synthetic steps. nih.govwikipedia.org

Commonly employed methods include treatment with fluoride (B91410) ion sources or bases. Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a highly effective reagent for this purpose. gelest.comccspublishing.org.cn Alternatively, potassium carbonate (K2CO3) in methanol is a milder and more economical option for the protodesilylation of trimethylsilylalkynes. nih.govgelest.com Other base-catalyzed, additive-free methods using catalysts like potassium trimethylsilanolate (KOTMS) have also been developed, offering high efficiency and good functional group compatibility under mild conditions. organic-chemistry.orgresearchgate.net For instance, smooth desilylation of terminal acetylenic TMS groups can be achieved with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) selectively in the presence of other base-labile groups. organic-chemistry.org

| Reagent/Conditions | Solvent | Typical Temperature | Key Features | Reference |

|---|---|---|---|---|

| TBAF | THF | -20 to 25 °C | Highly effective, rapid reaction. | gelest.comccspublishing.org.cn |

| K₂CO₃/MeOH | Methanol/THF | Room Temperature | Mild, economical, common for TMS groups. | nih.govgelest.com |

| DBU | Various | Room Temperature | Selective for TMS over more hindered silyl groups. | organic-chemistry.org |

| KOTMS | DMSO | Room Temperature | Catalytic, additive-free, broad functional group tolerance. | organic-chemistry.orgresearchgate.net |

In the synthesis of complex molecules, it is often necessary to selectively remove a trimethylsilyl group in the presence of other silyl protecting groups or other sensitive functionalities. The lability of silyl groups to cleavage is dependent on their steric bulk and the reaction conditions. The trimethylsilyl group is significantly less sterically hindered compared to groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS).

This difference in steric hindrance allows for the selective deprotection of a TMS-alkyne. For example, treatment with mild conditions such as K2CO3 in methanol can selectively cleave the TMS group while leaving a TIPS group intact on another part of the molecule. nih.govgelest.com Similarly, the use of DBU has been shown to accomplish smooth desilylation of terminal acetylenic TMS groups while more sterically hindered TBDMS and TIPS groups remained intact. organic-chemistry.org This selectivity is crucial for sequential synthetic strategies where different alkynes need to be unmasked at different stages. ccspublishing.org.cn

The trimethylsilyl group in this compound is not just a protecting group; it can actively participate in or influence carbon-carbon bond-forming reactions. For example, in a three-component reaction with an amine and an imine, the reaction is directed by both the ester and the trimethylsilyl moieties and involves a 1,4-silyl shift. gelest.com

In some cross-coupling reactions, the C-Si bond can be activated for coupling, although this is less common than using the corresponding terminal alkyne. More frequently, the silyl group's electronic and steric properties influence the regioselectivity of additions to the triple bond, indirectly mediating C-C bond formation. gelest.com For instance, the reaction of a tertiary amine with methyl trimethylsilylpropynoate leads to the formation of an allenoate ion, which can then react with aldehydes to form new C-C bonds. gelest.com The presence of the trimethylsilyl group was found to be necessary for this reaction to proceed. gelest.com

Achieving high levels of regio- and stereocontrol is a central challenge in the functionalization of alkynes. In reactions involving this compound, the silyl group exerts a significant influence on the outcome of additions to the adjacent triple bond.

For instance, in hydrosilylation reactions, the choice of catalyst and ligand can lead to different regio- and stereoisomers. nih.govpkusz.edu.cn While some cobalt-catalyzed systems with bipyridine ligands can favor the formation of α-vinylsilanes from terminal alkynes, phosphine ligands typically yield (E)-β-vinylsilanes. nih.gov For internal alkynes like silyl alkynes, cationic ruthenium complexes have demonstrated remarkable ligand-controlled regio- and stereodivergence, yielding either α-anti or β-syn addition products with high selectivity. pkusz.edu.cnresearchgate.net The steric bulk of the silyl group itself plays a critical role in directing the incoming reagents to a specific position and face of the alkyne. pkusz.edu.cnnih.gov This interplay between the silyl group and the catalyst system is a powerful tool for controlling the geometry of the resulting vinylsilane products. nih.govrsc.org

Desilylation Reactions and Generation of Terminal Alkynes

Reactions at the Carbon-Carbon Triple Bond

The electron-deficient nature of the alkyne in this compound, due to the adjacent ester group, makes it susceptible to a wide range of nucleophilic and cycloaddition reactions.

The compound can undergo conjugate addition of nucleophiles, such as thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction), to the triple bond. acs.org These reactions are often highly efficient and can proceed under mild, catalyst-free conditions, fitting the criteria for "click" chemistry. acs.org

Furthermore, this compound is a competent dienophile in Diels-Alder reactions and can participate in various cycloaddition reactions to form heterocyclic and carbocyclic structures. nih.gov For example, it has been employed in the rhodium-catalyzed synthesis of 3-(trimethylsilyl)-1H-inden-1-ols through reaction with 2-formylphenylboronic acid. nih.gov The reaction of tertiary amines with methyl trimethylsilylpropynoate in the presence of an aldehyde can lead to addition across the triple bond. gelest.com Similarly, ruthenium-catalyzed hydroacylation with aldehydes has also been reported. gelest.com

| Reaction Type | Reactant(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Conjugate Addition (Thiol-yne) | Thiols | Vinyl Sulfides | "Click" reaction, high efficiency, mild conditions. | acs.org |

| Cycloaddition | 2-Formylphenylboronic acid | 1H-Inden-1-ols | Rhodium-catalyzed, high regioselectivity. | nih.gov |

| Aldehyde Addition | Tertiary amine, Aldehyde | Substituted Alkenes | TMS group is essential for the reaction. | gelest.com |

| Hydroacylation | Aldehydes | Trimethylsilyl Dienol Ethers | Ruthenium-catalyzed. | gelest.com |

The presence of the trimethylsilyl group can also influence the regioselectivity of these additions. For example, in the addition of ICl to ethynylsilanes, the β-silyl effect stabilizes a β-cationic intermediate, leading to regioselective addition. gelest.com This directing effect, combined with the subsequent ability to transform the silyl group, underscores the synthetic versatility of this compound.

Cycloaddition Reactions

This compound, as an electron-deficient alkyne, is a versatile substrate for various cycloaddition reactions. The presence of the electron-withdrawing methyl ester group and the sterically influential trimethylsilyl group dictates its reactivity and the regiochemical outcomes of these transformations.

[2+2+2] Cycloadditions and Transition Metal Catalysis

The [2+2+2] cycloaddition is a powerful, atom-economical method for synthesizing six-membered rings from three unsaturated components, typically alkynes. nih.govnih.gov This reaction is most effectively mediated by transition metal catalysts, with rhodium (Rh) and cobalt (Co) complexes being particularly prevalent. nih.govscientificspectator.com For silylated alkynes like this compound, these reactions provide a route to highly substituted aromatic compounds.

Transition metal-catalyzed [2+2+2] cycloadditions are a potent tool for constructing complex carbo- and heterocyclic systems. scientificspectator.com While specific studies on the homotrimerization of this compound are not extensively detailed, the behavior of its ethyl ester analogue, Ethyl 4-(trimethylsilyl)but-3-ynoate, is instructive. The cyclotrimerization of this ethyl ester has been shown to proceed with complete regioselectivity, yielding a single regioisomeric benzene (B151609) derivative. researchgate.net This high degree of control is a common feature in the cyclization of silylalkynes.

The general mechanism for these reactions involves the oxidative coupling of two alkyne units to the metal center, forming a metallacyclopentadiene intermediate. nih.gov Subsequent insertion of a third unsaturated molecule, in this case, another alkyne, leads to the formation of a metallacycloheptatriene, which then undergoes reductive elimination to release the aromatic product and regenerate the catalyst. rsc.org The regioselectivity of the cycloaddition is influenced by electronic and steric factors, with the trimethylsilyl group often directing the orientation of the incoming alkynes. rsc.org Rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and cationic rhodium complexes, are particularly effective and versatile, allowing for fine-tuning of reactivity and selectivity through ligand modification. nih.govnih.govchemistryviews.org Cobalt catalysts, including cyclopentadienyl-cobalt complexes, are also widely used for assembling carbo- and heterocyclic rings via this pathway. scientificspectator.comacs.org

In cross-cycloadditions with other alkynes or nitriles, this compound can be used to synthesize specifically substituted benzene or pyridine derivatives, respectively. For example, its reaction with diynes under rhodium catalysis could lead to the formation of bicyclic aromatic systems. The trimethylsilyl group in the product can be retained for further functionalization or removed under protodesilylation conditions. researchgate.net

Table 1: Examples of Transition Metal Catalysts in [2+2+2] Cycloadditions

| Catalyst Family | Common Examples | Key Features |

| Rhodium (Rh) | RhCl(PPh₃)₃, [Rh(cod)₂]BF₄ | High activity and versatility; selectivity can be tuned with ligands. nih.govresearchgate.net |

| Cobalt (Co) | Co₂(CO)₈, CpCo(CO)₂ | Effective for carbo- and heterocyclic ring formation. scientificspectator.com |

| Nickel (Ni) | Ni(acac)₂ | Used in early examples of alkyne cyclotrimerization. nih.gov |

| Iridium (Ir) | [Ir(cod)Cl]₂ | Can catalyze cycloadditions with various unsaturated partners. nih.gov |

Diels-Alder Reactions and Inverse Electron-Demand Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. rsc.org Given the electron-withdrawing nature of the methyl ester group, this compound is expected to act as an effective dienophile. The alkyne moiety serves as a two-π-electron component, reacting with a four-π-electron diene to yield a cyclohexadiene derivative.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is governed by the electronic properties of the substituents. acs.org Generally, the reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. acs.orgnih.gov For this compound, the carbon atom beta to the silyl group and alpha to the ester group is the most electrophilic center. This directs the regiochemical outcome, favoring "ortho" or "para" adducts depending on the substitution pattern of the diene. acs.org

Conversely, in an inverse electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed: an electron-deficient diene reacts with an electron-rich dienophile. unica.itrsc.org For this compound to participate in an IEDDA reaction, it would need to react with a highly electron-deficient diene, which is less common. Typically, silylated alkynes with electron-donating groups, such as siloxy alkynes, are more suited as dienophiles for IEDDA reactions with electron-poor diazines or triazines. rsc.orgmolport.com Therefore, the primary role of this compound in [4+2] cycloadditions is as a dienophile in normal-demand Diels-Alder reactions.

[3+2] Cycloadditions (e.g., with Azides, Nitrile Oxides)

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a key reaction for the synthesis of five-membered heterocycles. chemistryviews.orgchemistrysteps.com This reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, reacting with a dipolarophile, in this case, the alkyne of this compound.

The reaction of alkynes with azides to form 1,2,3-triazoles is a prominent example of this class. youtube.com While thermal cycloadditions can proceed, they often require high temperatures and may yield mixtures of regioisomers. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a significant improvement, proceeding under mild conditions to exclusively afford the 1,4-disubstituted triazole. youtube.comacs.org The ruthenium-catalyzed variant (RuAAC) provides complementary access to the 1,5-disubstituted regioisomer. Given its terminal alkyne-like structure after potential desilylation, or direct reactivity, this compound is a suitable substrate for these powerful "click chemistry" reactions.

Similarly, the cycloaddition with nitrile oxides provides a direct route to isoxazoles. masterorganicchemistry.com Research has shown that alkynes bearing both a trimethylsilyl group and a methyl ester are effective substrates for [3+2] cycloaddition with in-situ generated nitrile oxides, leading to the corresponding isoxazoles in good yields. nih.gov A study on the related compound 4-(trimethylsilyl)-3-butyn-2-one (B1224664) demonstrated its effectiveness as a dipolarophile in reactions with cycloimmonium salts, yielding functionalized indolizines. researchgate.net This suggests that this compound would exhibit similar reactivity, serving as an excellent dipolarophile for the construction of various five-membered heterocyclic systems. The regioselectivity is controlled by the electronic and steric influences of the silyl and ester groups.

Other Strain-Release or Pericyclic Reactions

Beyond the well-defined cycloadditions mentioned above, other pericyclic reactions can be considered. However, as this compound is a linear, acyclic molecule, it does not possess inherent ring strain. Therefore, strain-release reactions would only be relevant when it is reacting with a strained substrate, such as a cyclooctyne (B158145). In such cases, the high reactivity of the strained partner would drive the reaction. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) relies on the high energy of a strained cyclooctyne to react rapidly with an azide without the need for a metal catalyst.

Ene reactions are another class of pericyclic reactions that involve the reaction of an alkene or alkyne (the "enophile") with a compound containing an allylic hydrogen (the "ene"). As an electron-deficient alkyne, this compound could potentially act as an enophile, reacting with an appropriate ene partner. However, specific examples involving this particular substrate are not well-documented in the literature. The feasibility and outcome of such reactions would depend on the reaction conditions and the nature of the ene component.

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, including the addition of metal hydrides and boranes. The outcomes of these reactions are strongly influenced by the electronic pull of the ester and the steric and electronic effects of the trimethylsilyl group.

Hydrometallation and Hydroboration Reactions: Regio- and Stereoselective Outcomes

Hydrometallation involves the addition of a metal-hydride bond across the alkyne. This includes processes like hydrosilylation (addition of Si-H), hydrostannylation (addition of Sn-H), and hydroboration (addition of B-H). These reactions are pivotal for producing functionalized vinylsilanes, vinylstannanes, and vinylboranes, which are versatile intermediates in organic synthesis.

Hydroboration of terminal alkynes is a well-established method for the anti-Markovnikov addition of water (via oxidation) or for the formation of vinylboronates. In the case of silylated alkynes, the regioselectivity is primarily controlled by the steric bulk of the trimethylsilyl group. The boron atom preferentially adds to the carbon atom distal to the bulky silyl group (the α-carbon). The subsequent oxidation of the resulting vinylborane (B8500763) intermediate would yield an α-silylated aldehyde, which would likely be unstable. More commonly, the vinylborane itself is used in cross-coupling reactions. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) enhances this regioselectivity. The addition is typically a syn-addition, with the hydrogen and boron atoms adding to the same face of the alkyne.

Hydrosilylation , the addition of a silicon-hydride bond, is another important transformation. This reaction is typically catalyzed by transition metals, particularly platinum complexes like the Karstedt or Speier catalysts, but ruthenium and rhodium are also used. scientificspectator.com The mechanism and product distribution are highly dependent on the catalyst system. scientificspectator.com For terminal alkynes, hydrosilylation can lead to three possible products: the (E)-β-adduct, the (Z)-β-adduct, and the α-adduct. The regioselectivity is influenced by both steric and electronic factors. With a silyl group already present on the alkyne, the addition of a second silyl group is directed by a combination of catalyst control and the existing substituent effects. Ruthenium catalysts, for example, have been shown to be effective for the regioselective hydrosilylation of alkynes bearing hydroxyl groups. nih.gov

Hydrostannylation , the addition of a tin hydride (e.g., Bu₃SnH), can proceed via radical or metal-catalyzed pathways. The regioselectivity is often directed by the substituents on the alkyne. For electron-deficient alkynes, palladium catalysis typically leads to the addition of the stannyl (B1234572) group at the β-position relative to the electron-withdrawing group, often with high stereoselectivity.

Table 2: Predicted Regiochemical Outcomes of Addition Reactions

| Reaction | Reagent | Key Factor(s) | Predicted Major Regioisomer |

| Hydroboration | 9-BBN | Steric hindrance of TMS group | Boron adds to the carbon adjacent to the ester (α-carbon). |

| Hydrosilylation | HSiR₃, Pt catalyst | Catalyst, steric/electronic effects | Silyl group adds to the carbon adjacent to the ester (α-carbon). |

| Hydrostannylation | Bu₃SnH, Pd catalyst | Electronic effect of ester group | Stannyl group adds to the carbon bearing the TMS group (β-carbon). |

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, though its reactivity is influenced by the presence of both the electron-withdrawing methyl ester group and the sterically bulky, electronically complex trimethylsilyl (TMS) group.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the alkyne proceeds, in principle, to form di- and tetra-halogenated products. The initial addition typically results in a dihaloalkene. The stereochemistry of this addition (syn or anti) can be influenced by the reaction conditions and the specific halogen used. The TMS group can direct the regioselectivity of the addition due to its steric bulk and its ability to stabilize a β-carbocation.

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is already bonded to more hydrogen atoms. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the initial protonation of the alkyne leads to the formation of a vinyl cation. masterorganicchemistry.com The stability of this intermediate dictates the regiochemical outcome. The TMS group can stabilize a positive charge on the adjacent (β) carbon, influencing the proton to add to the α-carbon (adjacent to the ester). The halide ion then attacks the vinyl cation. masterorganicchemistry.com With an excess of HX, a second addition can occur, typically leading to a geminal dihalide. chemistrysteps.com It is noteworthy that in the presence of peroxides, the addition of HBr can proceed via an anti-Markovnikov, free-radical mechanism. wikipedia.orgyoutube.com

Table 1: Representative Electrophilic Addition Reactions

| Reaction | Reagent(s) | Product Type | Regioselectivity |

|---|---|---|---|

| Hydrohalogenation | 1 eq. HBr | Vinyl bromide | Markovnikov |

| Hydrohalogenation | excess HBr | Geminal dibromide | Markovnikov |

| Radical Hydrobromination | 1 eq. HBr, ROOR | Vinyl bromide | Anti-Markovnikov youtube.com |

Nucleophilic Additions (e.g., Amination, Thiolation)

The alkyne in this compound is "activated" by the conjugated electron-withdrawing methyl ester group, making it an excellent Michael acceptor for nucleophilic conjugate addition. nih.govbohrium.com This reactivity is a cornerstone of its synthetic utility.

Amination: Primary and secondary amines can add across the triple bond in a conjugate fashion. This reaction, often referred to as an amino-yne reaction, typically proceeds spontaneously at ambient temperatures to yield enamines. bohrium.com The reaction is generally regioselective, with the nucleophilic nitrogen attacking the β-carbon (the one bearing the TMS group), driven by the electronic pull of the ester. The resulting enamine can exist as either E or Z isomers.

Thiolation: Thiols are highly potent nucleophiles for conjugate addition to activated alkynes in what is known as a thiol-yne reaction. bohrium.comwikipedia.org This process is highly efficient and can often be achieved under mild conditions, sometimes catalyzed by bases or transition metals. wikipedia.orgresearchgate.net The addition of a thiol to this compound results in the formation of an alkenyl sulfide (B99878). wikipedia.org The reaction is highly regio- and stereoselective, typically yielding the anti-Markovnikov Z-vinyl sulfide as the major product. nih.gov The high nucleophilicity of thiols makes this a very favorable and widely used transformation. nih.govacs.org

Table 2: Nucleophilic Addition Reactions to this compound

| Nucleophile | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Primary/Secondary Amine | Typically spontaneous | Enamine | Regioselective, forms E/Z isomers. bohrium.com |

| Thiol (R-SH) | Base or metal catalyst | Alkenyl sulfide | High-yielding, regio- and stereoselective for Z-isomer. nih.gov |

Radical Additions and Photo-Induced Transformations

Beyond ionic pathways, the triple bond of this compound can participate in radical additions and photochemical reactions.

Radical Additions: The thiol-yne reaction can also be initiated by radical initiators or UV irradiation, proceeding through a sulfanyl (B85325) radical species. wikipedia.org This pathway also results in an anti-Markovnikov addition. Other radical species can add across the alkyne, with the regioselectivity determined by the stability of the resulting vinyl radical intermediate. Visible-light-induced reactions have emerged as a powerful tool for initiating such transformations under mild conditions. nih.govmdpi.com For instance, photoinduced hydrophosphination of terminal alkynes has been reported to form alkenylphosphonium salts. nih.gov

Photo-Induced Transformations: Acylsilanes are known to undergo various photo-induced reactions. rsc.org While this compound is not an acylsilane itself, the silicon-alkyne bond can be susceptible to photochemical transformations. Visible-light-induced organic reactions, often proceeding through energy transfer pathways, provide a green and sustainable method for chemical bond formation. researchgate.net Such conditions can facilitate cascade cyclization reactions, although the specific application to this substrate requires further investigation. nih.gov

Alkyne Metathesis and Ring-Closing Metathesis Strategies

Alkyne metathesis is a powerful reaction for the redistribution of alkylidyne units, catalyzed by transition-metal complexes, particularly those of molybdenum and tungsten. acs.org

Alkyne Metathesis: this compound can potentially serve as a substrate in cross-metathesis reactions with other alkynes. The TMS group can influence the reactivity and selectivity of the metathesis process.

Ring-Closing Metathesis (RCM): More significantly, this compound is a valuable precursor for Ring-Closing Metathesis (RCM) strategies. wikipedia.org By incorporating this moiety into a larger molecule containing another alkene or alkyne (a diene or enyne), intramolecular metathesis can be used to form cyclic structures. wikipedia.orgbeilstein-journals.org The presence of the silyl group can serve a dual purpose: it can direct the stereochemistry of the newly formed double bond, often favoring the (E)-isomer, and the resulting vinylsilane can be subsequently functionalized, for instance, via protodesilylation to yield a Z-alkene. ashansenlab.com The choice of catalyst, such as Grubbs or Hoveyda-Grubbs catalysts, is crucial for the success and efficiency of the RCM reaction. beilstein-journals.orgnih.gov

Reactivity of the Methyl Ester Functionality

The methyl ester group of this compound exhibits the characteristic reactivity of carboxylic acid derivatives, primarily centered around nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution Reactions

These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methoxide (B1231860) leaving group. youtube.comyoutube.com The general mechanism proceeds through a tetrahedral intermediate. youtube.com

Hydrolysis: Under acidic or basic conditions (saponification), the ester can be hydrolyzed to the corresponding carboxylic acid, 4-(trimethylsilyl)but-3-ynoic acid. masterorganicchemistry.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.

Amidation: Treatment with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide. This reaction is often slower than the addition to the alkyne and may require specific conditions to favor acyl substitution over conjugate addition.

Table 3: Common Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile | Product |

|---|---|---|

| Hydrolysis | H₂O (H⁺ or OH⁻ cat.) | Carboxylic Acid |

| Transesterification | R'OH (H⁺ or R'O⁻ cat.) | New Ester (R' = alkyl/aryl) |

| Amidation | R'R''NH | Amide |

Selective Reduction to Alcohols and Aldehydes

The methyl ester can be selectively reduced to the corresponding primary alcohol or, with careful choice of reagents and conditions, to the aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to 4-(trimethylsilyl)but-3-yn-1-ol. This reaction proceeds via the addition of a hydride to the carbonyl carbon. It is important to note that LiAlH₄ can also potentially reduce the alkyne, so conditions must be controlled for selectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters unless activated, for instance, in the presence of additives like CaCl₂. nih.gov

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4-(trimethylsilyl)but-3-ynal, is more challenging and requires sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures. The reaction proceeds through a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. nih.gov

Table 4: Selective Reduction of the Methyl Ester Functionality

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene, CH₂Cl₂) at low temperature (e.g., -78 °C) |

Condensation Reactions and Enolate Chemistry

The presence of α-protons on the carbon adjacent to the ester carbonyl group in this compound allows for the formation of an enolate anion under basic conditions. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles widely used in carbon-carbon bond-forming reactions. wikipedia.orgmasterorganicchemistry.com The generation of the enolate from this compound can be achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) at low temperatures to ensure quantitative deprotonation while minimizing side reactions. wikipedia.org

Once formed, this enolate can participate in various condensation reactions. For instance, in an aldol-type condensation, the enolate would react with an aldehyde or ketone electrophile to form a β-hydroxy ester. The bulky trimethylsilyl group is sterically distant from the enolate center and is not expected to significantly hinder the approach of the electrophile.

In Claisen-type condensations, the enolate could react with another ester molecule. However, self-condensation would be less favorable compared to reactions with more reactive acylating agents like acid chlorides or anhydrides. The utility of this enolate extends to alkylation reactions, where it can react with alkyl halides in SN2-type displacements to introduce new alkyl groups at the α-position.

The stability and reactivity of the enolate are influenced by the ester group. Ester enolates are generally less reactive than ketone enolates because the lone pairs on the ester oxygen can donate electron density to the carbonyl carbon, making it less electrophilic and stabilizing the parent ester. youtube.com

Cascade and Multicomponent Reactions Incorporating this compound

The distinct functionalities within this compound make it an excellent candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single synthetic operation. nih.govnih.gov These processes are highly efficient, minimizing waste and purification steps. mdpi.com The alkyne moiety can be activated by transition metals to participate in cycloadditions or couplings, while the enolizable ester portion can engage in condensations or Michael additions.

For example, a hypothetical multicomponent reaction could involve the in-situ generation of the enolate of this compound, which then acts as a nucleophile. Simultaneously, a transition metal catalyst could activate the alkyne for a subsequent reaction, all within the same pot.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In complex reaction systems involving this compound, controlling selectivity is paramount.

Chemoselectivity: In a reaction with multiple electrophiles, the choice of catalyst and reaction conditions can direct the enolate to react with one over the other. Similarly, a metal catalyst can be chosen to activate the alkyne without affecting the ester functionality.

Regioselectivity: In reactions like cycloadditions, the electronic and steric properties of the molecule guide the orientation of the reacting partners. For instance, in a (3+2) cycloaddition involving the alkyne, the trimethylsilyl group exerts a strong directing effect, often leading to a single regioisomer. mdpi.comnih.gov Computational studies on similar systems have shown that both kinetic and thermodynamic factors influence the final product distribution. mdpi.com

Stereoselectivity: For reactions creating new chiral centers, such as an aldol (B89426) addition, the geometry of the enolate (E vs. Z) can influence the diastereoselectivity of the product. The use of chiral catalysts or auxiliaries can be employed to achieve high enantioselectivity.

Tandem Reactions and One-Pot Syntheses

Tandem, or domino, reactions are a subset of cascade processes where the product of one reaction becomes the substrate for the next without the addition of new reagents. researchgate.net this compound can be designed into one-pot syntheses that significantly enhance synthetic efficiency.

A prime example is the one-pot, two-step synthesis of 1,4-diarylbut-1-en-3-ynes from related silyl-enynes. researchgate.net This process involves a selective protodesilylation followed by a Sonogashira cross-coupling reaction. researchgate.net Applying this logic, the trimethylsilyl group of this compound could be selectively removed using a fluoride source, generating a terminal alkyne in situ. This terminal alkyne could then be immediately subjected to a palladium-catalyzed Sonogashira coupling with an aryl halide in the same reaction vessel, avoiding the isolation of the potentially unstable terminal alkyne intermediate. mdpi.org

Catalyst-Dependent Reactivity Profiles (e.g., Gold, Palladium, Rhodium Catalysis)

The reactivity of the carbon-carbon triple bond in this compound is profoundly influenced by the choice of transition metal catalyst. Gold, palladium, and rhodium catalysts exhibit distinct reactivity profiles, activating the alkyne towards different types of transformations.

Gold (Au) Catalysis: Gold catalysts, particularly in the Au(I) or Au(III) oxidation state, are highly effective π-acids that readily activate alkynes toward nucleophilic attack. nih.govorganic-chemistry.org Gold catalysis can be used for various transformations, including hydration, cyclization, and rearrangement reactions. For instance, gold(III) chloride is an efficient catalyst for the cyanosilylation of carbonyl compounds, a reaction that forms a C-C bond. organic-chemistry.org While not directly reacting with the alkyne of this compound, this demonstrates the utility of gold in related C-C bond-forming reactions. In reactions involving silyl-substituted propargyl esters, gold catalysts have been shown to facilitate efficient rearrangements to form alkenyl enol esters with high selectivity. nih.govresearchgate.net

Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. The trimethylsilyl-protected alkyne in this compound can participate in Sonogashira-type couplings. While the Sonogashira reaction typically involves a terminal alkyne, methods have been developed for the direct coupling of silylacetylenes with aryl halides, often without a copper co-catalyst and without prior deprotection of the silyl group. mdpi.org This is highly advantageous as it streamlines the synthetic sequence. Furthermore, silyl enol ethers derived from esters can undergo palladium-catalyzed α-arylation, suggesting that the enolate of this compound could potentially be coupled directly with aryl halides under palladium catalysis. amazonaws.com

Rhodium (Rh) Catalysis: Rhodium catalysts are known to mediate a variety of transformations with alkynes, including cycloadditions, hydroborations, and hydrosilylations. A notable reaction is the rhodium-catalyzed trans-bis-silylation of alkynes. nih.gov In this process, a Si-Si bond adds across the alkyne in a trans fashion, which is a less common outcome compared to the more typical cis-addition. nih.gov This type of reactivity could be used to further functionalize the alkyne of this compound, introducing another silicon-containing moiety and creating a stereodefined vinylsilane, which is a valuable synthetic intermediate.

The table below summarizes the catalyst-dependent reactivity of the alkyne functionality.

| Catalyst | Typical Reaction Type | Potential Product from this compound |

| Gold (Au) | π-activation, Rearrangement, Cyclization | Rearranged enol esters, Hydrated carbonyl compounds |

| Palladium (Pd) | Cross-Coupling (Sonogashira-type) | Aryl- or vinyl-substituted alkynoates |

| Rhodium (Rh) | Cycloaddition, Bis-silylation | Cycloadducts, trans-bis-silylated alkenes |

Role in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the carbon-carbon triple bond and the ester functionality in this compound makes it an ideal substrate for various cyclization and cycloaddition reactions, providing access to a multitude of heterocyclic systems.

Construction of Pyrrole (B145914), Furan (B31954), and Thiophene (B33073) Derivatives

While direct, specific examples of the use of this compound in the synthesis of pyrroles, furans, and thiophenes are not extensively documented in readily available literature, the reactivity of similar silyl-protected alkynes and acetylenic esters provides a strong basis for its potential applications.

Pyrrole Synthesis: The synthesis of pyrrole derivatives can be envisioned through several pathways involving this building block. One potential route is a [3+2] cycloaddition reaction. For instance, the reaction of this compound with azomethine ylides, generated in situ from the corresponding imines, could lead to the formation of highly substituted pyrrolines, which can be subsequently oxidized to pyrroles. The trimethylsilyl group can play a crucial role in directing the regioselectivity of the cycloaddition.

Furan Synthesis: The construction of the furan ring could be achieved through intramolecular cyclization of intermediates derived from this compound. For example, the addition of a nucleophile to the alkyne, followed by trapping of the resulting enolate with an electrophile and subsequent cyclization, is a plausible strategy. Organosilyl groups have proven to be valuable in the synthesis of multi-substituted furan rings by controlling the placement of new groups or by being directly replaced via ipso-substitution. rsc.orgscholaris.ca Silyl enol ethers, which could be conceptually derived from intermediates involving this compound, are known to participate in cyclization reactions to form furan derivatives. organic-chemistry.org

Thiophene Synthesis: The synthesis of thiophenes often involves the reaction of a four-carbon unit with a sulfur source. This compound can serve as the four-carbon backbone. For instance, reaction with a sulfur nucleophile, such as sodium sulfide or Lawesson's reagent, under appropriate conditions, could lead to the formation of a thiophene ring. The Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with β-keto esters or related compounds, provides a template for how this building block could be utilized. derpharmachemica.com

The following table summarizes the potential synthetic strategies for these five-membered heterocycles:

| Heterocycle | Potential Synthetic Strategy | Role of this compound |

| Pyrrole | [3+2] Cycloaddition with azomethine ylides | Dipolarophile, with the TMS group directing regioselectivity |

| Furan | Intramolecular cyclization of functionalized intermediates | Four-carbon backbone, with the TMS group facilitating functionalization |

| Thiophene | Reaction with a sulfur source (e.g., Lawesson's reagent) | Four-carbon backbone for cyclization with sulfur |

Formation of Pyridine and Pyrimidine (B1678525) Scaffolds

The construction of six-membered nitrogen-containing heterocycles like pyridines and pyrimidines can also be facilitated by the unique reactivity of this compound.

Pyridine Synthesis: A potential approach to pyridine synthesis involves a [4+2] cycloaddition (Diels-Alder) reaction where the silyl-alkyne of this compound acts as the dienophile. Reaction with a suitable 1-aza- or 1,3-diazadiene would furnish a dihydropyridine (B1217469) intermediate that could be subsequently aromatized. The regioselectivity of such reactions can often be controlled by the electronic nature of the substituents on both the diene and the dienophile. The use of pyridylsilyltriflate precursors in generating pyridyne intermediates for cycloadditions highlights the utility of silyl groups in pyridine chemistry. nih.gov

Pyrimidine Synthesis: Pyrimidines are typically synthesized by the condensation of a three-carbon component with a urea (B33335) or amidine derivative. While direct application of this compound is not well-established, its derivatives could serve as the C-C-C fragment. For instance, conversion of the alkyne to a 1,3-dicarbonyl compound or a related equivalent would create a suitable precursor for condensation with an N-C-N component to form the pyrimidine ring.

Assembly of Azole, Diazole, and Triazole Systems

The synthesis of azoles, diazoles, and triazoles often relies on cycloaddition reactions with substrates containing multiple bonds.

Azole and Diazole Synthesis: The general synthesis of azoles and diazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or hydroxylamine (B1172632) derivative. While not a direct precursor, derivatives of this compound could be transformed into the necessary dicarbonyl synthons.

Triazole Synthesis: The most prominent application of alkynes in the synthesis of N-heterocycles is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This compound is an excellent candidate for this reaction. The reaction with an organic azide, often catalyzed by copper(I) or ruthenium(II), would yield a highly functionalized triazole with the ester and trimethylsilyl groups. The trimethylsilyl group can influence the regioselectivity of the cycloaddition, favoring the formation of either the 1,4- or 1,5-disubstituted triazole isomer depending on the reaction conditions and the nature of the azide. The use of trimethylsilyl azide itself in three-component cycloaddition reactions to prepare 1,2,3-triazoles has been reported. frontiersin.orgnih.gov

Spiro- and Fused Heterocyclic Ring Systems

The construction of more complex molecular architectures such as spiro- and fused heterocyclic systems can also be approached using this compound.

Spiro-fused Systems: The formation of spirocycles often involves intramolecular cyclization or cycloaddition reactions where one of the reacting partners is tethered to a pre-existing ring. This compound could be incorporated into a molecule containing a cyclic ketone or other functional group, and subsequent intramolecular reactions involving the alkyne or ester would lead to the formation of a spirocyclic heterocycle. For instance, an intramolecular [3+2] cycloaddition could be designed to construct a spiro-pyrrolidine or spiro-triazoline ring.

Fused Heterocyclic Systems: Fused heterocycles can be synthesized by building a new heterocyclic ring onto an existing one. This compound can be employed in annulation reactions. For example, a reaction sequence involving the addition of a nucleophilic group from a pre-existing heterocycle to the alkyne of this compound, followed by an intramolecular cyclization of the resulting intermediate, could lead to the formation of a fused heterocyclic system. The Fiesselmann thiophene synthesis has been applied to construct thieno[3,2-b]thiophene (B52689) derivatives, demonstrating a strategy for fused ring formation. nih.gov

Utilization in Natural Product Synthesis

The functional handles and stereochemical control offered by reactions involving this compound make it a valuable precursor in the total synthesis of complex natural products.

As a Precursor to Polyketides and Terpenoids

Polyketide Synthesis: Polyketides are a large and diverse class of natural products characterized by repeating keto-methyl-methylene units. The synthesis of polyketides often involves the iterative addition of two-carbon units. While not a direct two-carbon extender, this compound can be elaborated into fragments that are then incorporated into a growing polyketide chain. For instance, the ester functionality can be reduced to an alcohol, and the silyl-alkyne can be functionalized to introduce desired stereocenters. The on-line methyl esterification strategy observed in some polyketide biosyntheses, where a methyl ester acts as a protecting group, provides a conceptual link to the utility of ester-containing building blocks in synthetic approaches. nih.gov

Terpenoid Synthesis: Terpenoids are another major class of natural products built from isoprene (B109036) units. The synthesis of complex terpenoids requires precise control over stereochemistry and the introduction of various functional groups. The alkyne moiety of this compound can be used to construct the carbon skeleton of terpenoids through various coupling and addition reactions. The trimethylsilyl group can be strategically removed or transformed at a later stage of the synthesis. For example, the alkyne could participate in a Pauson-Khand reaction to form a cyclopentenone, a common structural motif in terpenoids.

Integration into Alkaloid Architectures and Bioactive Scaffolds

This compound serves as a versatile four-carbon building block in the synthesis of complex nitrogen-containing molecules, including alkaloids and other bioactive scaffolds. Its utility stems from the differential reactivity of the ester and the silyl-protected alkyne functionalities, which allows for sequential and controlled bond formations. The trimethylsilyl group not only protects the terminal alkyne but also influences its reactivity in various coupling and cycloaddition reactions.

A key strategy for incorporating this building block into heterocyclic systems is through cycloaddition reactions. For instance, related α,β-alkynyl ketones like 4-(trimethylsilyl)-3-butyn-2-one have been shown to be effective dipolarophiles in [3+2] cycloaddition reactions with cycloimmonium salts to generate functionalized indolizines. rsc.orgresearchgate.net This approach leads to the formation of the core indolizine (B1195054) structure, which is a key motif in various alkaloids. The trimethylsilyl group in these reactions can direct the regioselectivity of the cycloaddition and can be removed in a subsequent step to allow for further functionalization of the heterocyclic ring.

Furthermore, the ester functionality of this compound can be readily transformed into other functional groups, such as amides or alcohols, prior to or after its integration into a larger molecular framework. This flexibility allows for the introduction of additional points of diversity in the synthesis of alkaloid analogues. The alkyne moiety itself can participate in various transition-metal-catalyzed annulation reactions to construct fused ring systems commonly found in alkaloid architectures. orgsyn.org For example, palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes is a powerful method for the synthesis of 2,3-disubstituted indoles, a prevalent core in many biologically active alkaloids. orgsyn.org

Strategy for Polyene and Polyacetylene Construction

The construction of polyene and polyacetylene chains is of significant interest due to the unique electronic and optical properties of these conjugated systems. This compound provides a valuable starting material for the synthesis of these structures through strategic application of modern synthetic methodologies.

For the synthesis of polyenes, an iterative cross-coupling strategy is a powerful approach that allows for the controlled, stereospecific assembly of conjugated double bond frameworks. nih.govnih.govresearchgate.net In this context, this compound can be envisioned as a precursor to key building blocks. For example, stereoselective reduction of the alkyne to either a cis- or trans-vinylsilane, followed by conversion of the ester to a suitable coupling handle (e.g., a boronic ester or a halide), would generate a bifunctional building block ready for iterative Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. The silyl group plays a crucial role in these transformations, both as a stereodirecting element and as a masked terminal alkyne.

Another powerful technique for the synthesis of conjugated dienes, the core repeating unit of polyenes, is enyne metathesis. organic-chemistry.orgresearchgate.netchim.itnih.govthieme-connect.de A suitably functionalized alkene can be tethered to the ester group of this compound to create an enyne precursor. Subsequent ring-closing enyne metathesis (RCEYM) catalyzed by ruthenium complexes can then generate a cyclic 1,3-diene. chim.itnih.govthieme-connect.de The trimethylsilyl group can be retained or removed depending on the desired final structure.

For the construction of polyacetylenes, the Glaser-Hay coupling of terminal alkynes is a well-established method. rsc.org The trimethylsilyl group of this compound serves as a protecting group for the terminal alkyne. This protection is crucial for performing other chemical transformations on the ester functionality without affecting the alkyne. When desired, the trimethylsilyl group can be selectively cleaved under mild conditions (e.g., using a fluoride source or a base) to reveal the terminal alkyne. This terminal alkyne can then be subjected to Glaser-Hay coupling conditions, typically using a copper(I) salt and an oxidant, to form the characteristic 1,3-diyne linkages of polyacetylenes. rsc.orgresearchgate.net This strategy allows for the incorporation of the butynoate moiety into larger polyacetylene frameworks.

Total Synthesis of Complex Natural Products

The total synthesis of complex natural products, particularly those of marine origin, often requires a convergent approach where key fragments are synthesized independently and then coupled together. nih.govmdpi.comrsc.orgmdpi.com this compound is a valuable C4 building block that can be elaborated into such key fragments. Its bifunctional nature allows for a wide range of chemical manipulations.